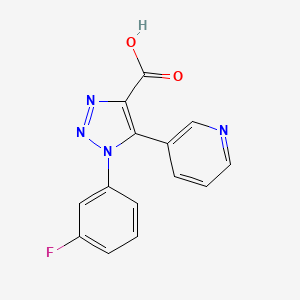

1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, a pyridine ring, and a fluorophenyl group

Métodos De Preparación

The synthesis of 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the triazole intermediate.

Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the triazole intermediate reacts with a pyridine derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

1-(3-Fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid has shown promise in medicinal chemistry for its potential as an antimicrobial agent. Research indicates that derivatives of triazoles exhibit significant activity against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various triazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Agrochemicals

The compound's biological activity extends to agrochemical applications as well. Its efficacy in controlling fungal pathogens makes it a candidate for developing new fungicides.

Case Study: Fungal Pathogen Control

Research conducted on the efficacy of triazole compounds in agricultural settings revealed that formulations containing this compound effectively reduced the incidence of Fusarium species in crops. Field trials indicated a significant decrease in disease severity compared to untreated controls .

Materials Science

Beyond biological applications, this compound has potential uses in materials science due to its ability to form coordination complexes with metals.

Case Study: Coordination Chemistry

Studies have shown that this compound can act as a ligand in coordination chemistry. When complexed with transition metals such as copper and zinc, these complexes exhibited enhanced thermal stability and interesting electronic properties that could be harnessed for developing novel materials .

Data Tables

Mecanismo De Acción

The mechanism of action of 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar compounds to 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid include:

1-(3-Chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

1-(3-Fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1329414-43-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C14H9FN4O2

- Molecular Weight: 270.25 g/mol

- Structure: The compound features a triazole ring substituted with a pyridine and a fluorophenyl group, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds containing a triazole moiety exhibit various biological activities, including:

- Antimicrobial Activity: Triazoles are known for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

- Neuroprotective Effects: Studies have shown that derivatives of triazole can exhibit neuroprotective properties by modulating neuroinflammatory pathways and reducing oxidative stress. Notably, this compound has demonstrated significant inhibition of nitric oxide production in neuroinflammatory models .

In Vitro Studies

In vitro studies have evaluated the compound's effects on various cell lines:

- Neuroblastoma Cell Lines: The compound exhibited neuroprotective effects in SH-SY5Y cells subjected to amyloid-beta-induced toxicity. It showed an IC50 value of approximately 2.91 μM for anti-neuroinflammatory activity .

- Cholinesterase Inhibition: The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Preliminary results suggest moderate inhibition, with further structure-activity relationship (SAR) studies needed to optimize efficacy .

Neuroprotective Activity

A study involving scopolamine-induced memory impairment in mice demonstrated that administration of the compound significantly improved learning and memory functions. This suggests potential therapeutic applications in treating cognitive deficits associated with Alzheimer's disease .

Antimicrobial Screening

In antimicrobial assays, derivatives of triazoles have shown promising activity against various fungal strains. While specific data for this compound is limited, its structural similarity to known triazole antifungals suggests it may possess similar properties .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Neuroprotection | 2.91 | Effective against NO production |

| Compound A (similar triazole) | AChE Inhibition | 0.13 | Highly selective for BuChE |

| Compound B (triazole derivative) | Antifungal | N/A | Effective against Candida spp. |

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O2/c15-10-4-1-5-11(7-10)19-13(9-3-2-6-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZYAGABUPYNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.